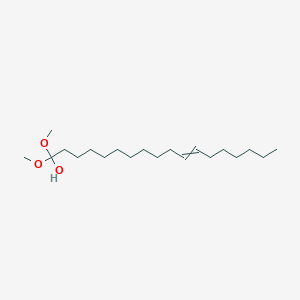
1,1-Dimethoxyoctadec-11-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxyoctadec-11-en-1-ol is an organic compound with the molecular formula C20H40O3 It is characterized by a long hydrocarbon chain with a double bond at the 11th position and two methoxy groups attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethoxyoctadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reaction of octadec-11-en-1-ol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the dimethoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economical and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxyoctadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.
Major Products Formed
Oxidation: Octadec-11-en-1-al or octadec-11-enoic acid.
Reduction: 1,1-Dimethoxyoctadecan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxyoctadec-11-en-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxyoctadec-11-en-1-ol involves its interaction with cellular membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxyoctadecan-1-ol: Lacks the double bond, making it more saturated.
Octadec-11-en-1-ol: Lacks the methoxy groups, making it less polar.
1,1-Dimethoxyhexadec-11-en-1-ol: Shorter hydrocarbon chain, affecting its physical properties.
Uniqueness
1,1-Dimethoxyoctadec-11-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and two methoxy groups. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
138282-14-1 |
|---|---|
Molekularformel |
C20H40O3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1,1-dimethoxyoctadec-11-en-1-ol |
InChI |
InChI=1S/C20H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22-2)23-3/h9-10,21H,4-8,11-19H2,1-3H3 |
InChI-Schlüssel |
MYQIGOHSPZSECY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)

![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
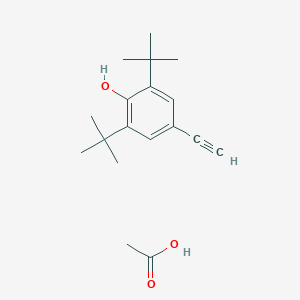
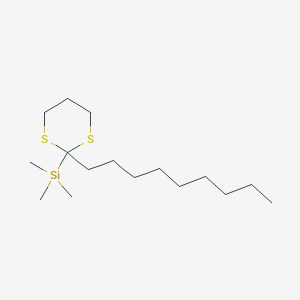
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)

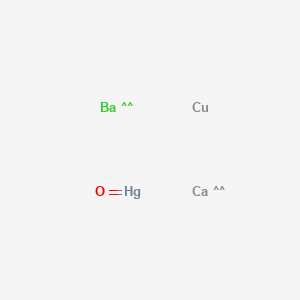
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
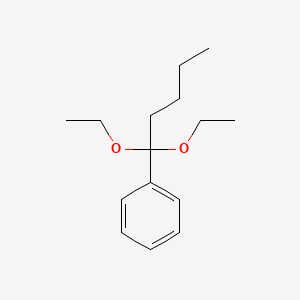
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)
